molecular formula C23H22F2N4O2 B10898551 1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one

1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one

Cat. No.: B10898551
M. Wt: 424.4 g/mol
InChI Key: IKYNBGALNKNVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold. This class of compounds is known for its significant biological activities, making it a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 1-{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions vary depending on the desired regioselectivity. For instance, using acetic acid leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid favors the formation of 5-difluoromethyl derivatives .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-{[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, a crucial enzyme in cell cycle regulation. This inhibition leads to the suppression of tumor cell proliferation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

    Zaleplon: A sedative agent.

    Indiplon: Another sedative agent.

    Ocinaplon: An anxiolytic agent.

These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents, which confer unique biological activities and therapeutic potentials.

Properties

Molecular Formula

C23H22F2N4O2

Molecular Weight

424.4 g/mol

IUPAC Name

1-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

InChI

InChI=1S/C23H22F2N4O2/c24-21(25)19-12-17(14-6-2-1-3-7-14)27-22-16(13-26-29(19)22)23(31)28-11-10-20(30)15-8-4-5-9-18(15)28/h1-3,6-7,12-13,15,18,21H,4-5,8-11H2

InChI Key

IKYNBGALNKNVEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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